(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
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Overview
Description
TX2-121-1 acts to inhibit HER3-dependent signalling and growth, to target HER3 for proteasome-mediated degradation. TX2-121-1 targets degradation reduces the amount of HER3 available to form the HER3 heterodimers believed to be required for cellular activity. TX2-121-1 is an analogue of TX1-85-1.
Scientific Research Applications
Antimicrobial Activity
- Compounds with structural similarities to "(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide" have been shown to possess antimicrobial properties. For instance, Abdel-Gawad et al. (2003) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their in vitro antimicrobial activity, with some compounds active at 100 µg/ml against bacterial and fungal agents (Abdel-Gawad et al., 2003).
Anticancer and Anti-5-Lipoxygenase Agents
- A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The study discussed the structure-activity relationship of these compounds (Rahmouni et al., 2016).
Radioprotective Activities
- The synthesis of pyrazolo[3,4-d]pyrimidines containing amino acid moieties and their evaluation for anticancer and radioprotective activities were reported by Ghorab et al. (2009). They identified several compounds with significant activity in this regard (Ghorab et al., 2009).
Novel Isoxazolines and Isoxazoles
- Research conducted by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition provided insights into the creation of new chemical entities with potential pharmaceutical applications (Rahmouni et al., 2014).
In Vitro Anticancer Activity
- Taylor and Patel (1992) reported on pyrazolo[3,4-d]pyrimidine analogues of an antitumor agent and their in vitro cell growth inhibitory activity, highlighting the potential of these compounds in cancer research (Taylor & Patel, 1992).
Properties
CAS No. |
1603845-42-6 |
---|---|
Molecular Formula |
C42H52N8O3 |
Molecular Weight |
716.93 |
IUPAC Name |
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C42H52N8O3/c1-3-36(51)47-34-22-31(9-10-35(34)53-33-7-5-4-6-8-33)38-37-39(43)45-26-46-40(37)50(48-38)32-12-16-49(17-13-32)18-15-44-41(52)27(2)11-14-42-23-28-19-29(24-42)21-30(20-28)25-42/h3-10,22,26-30,32H,1,11-21,23-25H2,2H3,(H,44,52)(H,47,51)(H2,43,45,46)/t27-,28?,29?,30?,42?/m0/s1 |
InChI Key |
GKJWHLDKQULMHJ-PZMWFESPSA-N |
SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TX2-121-1; TX 21211; TX 2-121-1. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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